molecular formula C6H5Br2NO B14324647 3,5-Dibromo-N-hydroxyaniline CAS No. 112290-77-4

3,5-Dibromo-N-hydroxyaniline

Cat. No.: B14324647
CAS No.: 112290-77-4
M. Wt: 266.92 g/mol
InChI Key: XKPAPLLQACVWRC-UHFFFAOYSA-N
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Description

3,5-Dibromo-N-hydroxyaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two bromine atoms and a hydroxyl group attached to a benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-N-hydroxyaniline typically involves the bromination of N-hydroxyaniline. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes nitration, reduction, and bromination steps, followed by purification to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-N-hydroxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Dibromo-N-hydroxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-Dibromo-N-hydroxyaniline exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-hydroxybenzoate
  • 3,5-Dibromoaniline
  • 3,5-Dibromo-4-hydroxyphenylbenzamide

Uniqueness

3,5-Dibromo-N-hydroxyaniline is unique due to the presence of both bromine atoms and a hydroxyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

112290-77-4

Molecular Formula

C6H5Br2NO

Molecular Weight

266.92 g/mol

IUPAC Name

N-(3,5-dibromophenyl)hydroxylamine

InChI

InChI=1S/C6H5Br2NO/c7-4-1-5(8)3-6(2-4)9-10/h1-3,9-10H

InChI Key

XKPAPLLQACVWRC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)NO

Origin of Product

United States

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